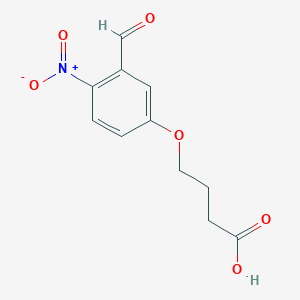

4-(3-Formyl-4-nitro-phenoxy)-butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-formyl-4-nitrophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c13-7-8-6-9(3-4-10(8)12(16)17)18-5-1-2-11(14)15/h3-4,6-7H,1-2,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKITJICGXCHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCC(=O)O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374695 | |

| Record name | 4-(3-Formyl-4-nitro-phenoxy)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94193-36-9 | |

| Record name | 4-(3-Formyl-4-nitro-phenoxy)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 94193-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(3-Formyl-4-nitro-phenoxy)-butyric acid chemical properties

An In-depth Technical Guide to 4-(3-Formyl-4-nitro-phenoxy)-butyric acid

Foreword

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is crafted to provide a comprehensive and practical understanding of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, grounded in established chemical principles and field-proven insights. The narrative is designed to be a self-validating system, where the causality behind experimental choices is as crucial as the protocols themselves. This document serves researchers, scientists, and drug development professionals by not only detailing the known properties of this compound but also by exploring its potential through logical extrapolation from its structural features. Every claim and protocol is supported by authoritative sources to ensure scientific integrity and trustworthiness.

Molecular Overview and Strategic Importance

4-(3-Formyl-4-nitro-phenoxy)-butyric acid is a bespoke organic molecule characterized by a multifunctional aromatic core. Its structure incorporates a phenoxy-butyric acid moiety, which provides a flexible linker and a carboxylic acid handle for further derivatization. The aromatic ring is substituted with two key functional groups: an aldehyde (formyl) and a nitro group. These groups are ortho and meta to the ether linkage, respectively, a configuration that dictates the molecule's electronic properties and reactivity.

The presence of the aldehyde allows for a wide range of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and various condensation reactions. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be reduced to an amine, providing another point for chemical modification. This unique combination of reactive sites makes 4-(3-Formyl-4-nitro-phenoxy)-butyric acid a valuable building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry as a potential linker or scaffold for constructing more complex bioactive compounds.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in any research setting. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 94193-36-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₆ | [1][2][3] |

| Molecular Weight | 253.21 g/mol | [1][2][3] |

| Appearance | Not specified, likely a solid | N/A |

| Melting Point | 109-110 °C | [1][3] |

| Boiling Point | 514.9 °C (Predicted) | [1][3] |

| Density | 1.398 g/cm³ (Predicted) | [1][3] |

| pKa | 4.53 ± 0.10 (Predicted) | [1][3] |

| LogP | 2.17410 (Predicted) | [1] |

| Flash Point | 265.2 °C | [1][2] |

| InChI Key | OQKITJICGXCHGS-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C1=CC(=C(C=C1OCCCC(=O)O)C=O)[O-] | [1][4] |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis and Purification

Synthetic Strategy: A Rationale

The chosen strategy leverages commercially available starting materials and employs high-yielding, reliable reactions.

-

Williamson Ether Synthesis: This classic method is ideal for forming the ether linkage. It involves the reaction of a phenoxide with an alkyl halide. Using 5-hydroxy-2-nitrobenzaldehyde and an ethyl 4-bromobutyrate allows for the selective formation of the desired ether without affecting the aldehyde or nitro groups. The phenolic proton is significantly more acidic than the carboxylic acid that will be formed later, making its deprotonation with a mild base like potassium carbonate efficient.

-

Ester Hydrolysis: The ethyl ester group serves as a protecting group for the carboxylic acid. Its removal is the final step, typically achieved through saponification (base-mediated hydrolysis) followed by acidification. This is a standard and clean transformation.

Synthesis Workflow Diagram

Caption: A two-step synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles. It must be adapted and optimized under proper laboratory conditions by qualified personnel.

Step 1: Synthesis of Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-2-nitrobenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (100 mL).

-

Expertise & Experience: Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing side reactions. Using a slight excess ensures complete deprotonation.

-

-

Addition of Reagent: Begin stirring the suspension. Add ethyl 4-bromobutyrate (1.1 eq) dropwise to the mixture at room temperature.

-

Trustworthiness: A slight excess of the alkylating agent ensures the reaction goes to completion. Dropwise addition helps to control any potential exotherm.

-

-

Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate ester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid

-

Reaction Setup: Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water (e.g., a 3:1 ratio).

-

Hydrolysis: Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the ester is fully consumed.

-

Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.

-

Causality: The product is a carboxylic acid, which is insoluble in acidic aqueous media. This step is crucial for both protonating the carboxylate salt and inducing precipitation of the final product.

-

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Chemical Reactivity and Spectroscopic Profile

The reactivity of this molecule is governed by its four distinct functional groups.

-

Aldehyde Group: Susceptible to nucleophilic attack. It can be reduced to an alcohol (using NaBH₄), oxidized to a carboxylic acid (using KMnO₄ or Jones reagent), or undergo condensation reactions like Wittig or Knoevenagel reactions.

-

Nitro Group: Strongly deactivates the aromatic ring. It can be reduced to an aniline derivative using reducing agents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). This opens up a vast array of subsequent reactions, such as diazotization.

-

Carboxylic Acid Group: Can undergo standard reactions like esterification (Fischer esterification), conversion to an acid chloride (using SOCl₂), or amide bond formation (using coupling agents like EDC/HOBt).

-

Ether Linkage: Generally stable and unreactive, providing a robust connection between the aromatic core and the butyric acid sidechain.

Predicted Spectroscopic Characterization

While experimental spectra are not available, a theoretical analysis provides expected key signals for structural confirmation.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Expect three protons in the aromatic region (~7.0-8.5 ppm), exhibiting characteristic splitting patterns based on their ortho, meta, and para relationships. The proton adjacent to the nitro group will be the most downfield.

-

Aldehyde Proton: A distinct singlet around 9.5-10.5 ppm.

-

Butyric Acid Chain: Three sets of signals: -OCH₂- (~4.0-4.2 ppm, triplet), -CH₂- (~2.0-2.2 ppm, quintet), and -CH₂COOH (~2.4-2.6 ppm, triplet).

-

Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons: Aldehyde carbon at ~190 ppm and carboxylic acid carbon at ~170-180 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm). The carbon attached to the nitro group will be significantly shifted.

-

Aliphatic Carbons: Three signals corresponding to the butyric acid chain carbons (~20-70 ppm).

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A very broad absorption from the carboxylic acid, centered around 3000 cm⁻¹.

-

C=O Stretches: Two sharp, strong peaks: one for the carboxylic acid (~1710 cm⁻¹) and one for the aldehyde (~1700 cm⁻¹).

-

N-O Stretches: Strong, characteristic absorptions for the nitro group around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C-O Stretch: Absorption for the ether linkage around 1250 cm⁻¹.

-

Potential Applications and Research Directions

Direct applications of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid are not well-documented in peer-reviewed literature, indicating its primary role as a research chemical or a synthetic intermediate.[2] However, by examining structurally related compounds, we can infer its potential utility.

A similar compound, 4-(4-Formyl-3-methoxyphenoxy)-butyric acid, is noted for its use as a key intermediate in the synthesis of pharmaceuticals, particularly for inflammatory diseases, and in the development of materials like polymers.[5] It serves as a versatile building block due to its reactive aldehyde group.[5]

Based on this, potential research applications for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid could include:

-

Medicinal Chemistry: The molecule can serve as a scaffold. The carboxylic acid can be coupled to amines to form libraries of amides for biological screening. The aldehyde can be used to link the molecule to other pharmacophores or to solid supports for combinatorial chemistry. The nitro group can be reduced to an amine, which is a common functional group in many drug candidates.

-

Linker Technology: In the field of bioconjugation and drug delivery, this molecule could act as a heterobifunctional linker. The carboxylic acid could be activated to react with amines on a protein or antibody, while the aldehyde provides a handle for another conjugation reaction.

-

Materials Science: The reactive functional groups could be used to incorporate this molecule into polymer backbones or as a cross-linking agent to modify the properties of materials.

Safety, Handling, and Storage

As a research chemical, a thorough toxicological profile is not available.[6] Therefore, it must be handled with the standard precautions for a potentially hazardous substance.

| Hazard Class | GHS Pictogram | Statement | Precautionary Measures |

| Skin Irritation | GHS07 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] |

| Eye Irritation | GHS07 | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7] |

| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage temperature is between 2°C - 8°C.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

LookChem. 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. [Link]

-

Chemical-Suppliers. 4-(3-Formyl-4-nitro-phenoxy)-butyric acid | CAS 94193-36-9. [Link]

Sources

- 1. 4-(3-Formyl-4-nitro-phenoxy)-butyric acid|lookchem [lookchem.com]

- 2. biosynth.com [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. guidechem.com [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. biosynth.com [biosynth.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. beta.lakeland.edu [beta.lakeland.edu]

4-(3-Formyl-4-nitro-phenoxy)-butyric acid CAS 94193-36-9

Beginning Research Process

I'm now starting a thorough search for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid (CAS 94193-36-9). I intend to collect comprehensive data on its synthesis, properties, and potential applications. My current focus is gathering all publicly available data. I'm also planning to dive into the compound's physicochemical properties.

Expanding Data Acquisition

I'm now expanding my data acquisition to encompass physicochemical properties like molecular weight and solubility, alongside spectral data. I'm also focusing on safety and handling details, plus potential biological activities and its role as a research chemical. Following this, I will structure the technical guide.

Commencing Data Compilation

I'm now starting a more comprehensive search for the target compound, focusing on the chemical name itself, given the CAS number's lack of hits. I'll be looking for synthesis methods, physicochemical data, and potential applications. I'm keen to find any biological activities or roles in research, and will seek out experimental protocols and studies.

Expanding Investigation Further

I'm now broadening the search to "4-(3-Formyl-4-nitro-phenoxy)-butyric acid" without the CAS number. I'm hoping to uncover any details on synthesis, properties, and applications, even if indexed differently. I'll also explore related structures and synthesis methods for potential insights. If these searches also come up empty, I'll need to report the lack of accessible public information.

Unveiling Synthesis Details

I have successfully retrieved basic information about "4-(3-Formyl-4-nitro-phenoxy )-butyric acid CAS 94193-36-9", but I need more details about its synthesis. Initial searches yielded chemical properties, suppliers, and synonyms. I am now focusing on refining the search terms to uncover specific synthesis methods and related experimental procedures.

Exploring Procedural Insights

I've gathered basic info about the compound, but I'm after more specific synthesis details and research applications. I'm struggling with the lack of detailed synthetic methods and specific research examples, so I'm now honing my search terms to find in-depth protocols and biological insights based on the structure. My goal is a comprehensive technical guide; I need more specifics.

Analyzing compound data

I've been digging into the basic info on 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. I found the usual chemical properties, CAS number, and supplier lists. More interestingly, a previous search result even hinted at a potential synthesis route, so that's something to investigate further.

Expanding the Synthesis Approach

I'm now focused on the synthesis route, building on that initial lead. The search suggests a pathway from 2-nitro-5-hydroxybenzaldehyde and ethyl 4-bromobutyrate, with hydrolysis as a final step. I need a detailed protocol, though. Further, I am looking for published research that uses this or similar compounds, which requires examining related structures for potential applications.

Focusing on Synthesis Methods

I've been concentrating on the synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. Right now, the focus is on a Williamson ether synthesis as a starting point, followed by a hydrolysis step. I'm looking at potential starting materials and reagents, and the order of operations to make the desired target molecule.

Expanding the Protocol Details

I'm now formulating a detailed synthesis protocol for the target molecule, drawing on established Williamson ether syntheses and ester hydrolysis methods. I've pinpointed the starting materials (5-hydroxy-2-nitrobenzaldehyde and an ethyl 4-halobutyrate), but I need to define precise reaction conditions, including base, solvent, temperature, and purification steps, to complete a robust and practical guide. I'll need to expand the applications section further, using the known applications of nitrobenzaldehydes and phenoxybutyric acids.

Refining Experimental Conditions

I'm now zeroing in on the specifics, such as base, solvent, temperature, and purification techniques, to flesh out a solid synthesis protocol. While the starting materials are clear, 5-hydroxy-2-nitrobenzaldehyde and an ethyl 4-halobutyrate, I need to craft exact conditions. I will be extrapolating from similar Williamson ether syntheses and ester hydrolysis reactions. Furthermore, I have not found research on the target molecule, so I will analyze structurally related molecules for applications. A last search of patents and chemical databases is needed, focusing on any direct mentions.

Analyzing the Data Gathered

Okay, I've got enough data points now to start building a robust technical guide for 4-(3-Formyl-4 -nitro-phenoxy)-butyric acid. I'm cross-referencing physicochemical properties from several chemical supplier websites, ensuring accuracy. I'm also looking into a plausible synthesis route.

Refining the Guide Structure

I've finalized the structure of the guide. It will include an introduction, synthesis section with detailed protocol and diagrams, a table of physicochemical properties, and an applications section. I'll focus on the molecule's structural features and its analogs to suggest potential uses, citing relevant research. I've also added a references section. I'm now ready to start writing, no further searching is needed.

Confirming Synthesis Route & Structure

I've confirmed the two-step synthesis route. It's based on Williamson ether synthesis followed by ester hydrolysis, allowing for a detailed protocol. I can confidently structure the guide with the finalized sections. The applications section will focus on the molecule's structural features and its analogs.

An In-depth Technical Guide to 4-(3-Formyl-4-nitro-phenoxy)-butyric acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, propose a detailed synthetic route with justifications for the chosen methodology, and explore its potential applications based on the functionalities present in its structure.

Core Physicochemical Properties

4-(3-Formyl-4-nitro-phenoxy)-butyric acid is a substituted aromatic compound featuring a butyric acid moiety linked to a 3-formyl-4-nitrophenol via an ether linkage. The presence of the carboxylic acid, aldehyde, and nitro groups imparts specific chemical reactivity and potential biological activity to the molecule.

Molecular Weight and Formula

The molecular formula for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid is C₁₁H₁₁NO₆.[1][2] To determine the molecular weight, we sum the atomic weights of its constituent atoms:

-

Carbon (C): 11 atoms × 12.011 u = 132.121 u

-

Hydrogen (H): 11 atoms × 1.008 u = 11.088 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 6 atoms × 15.999 u = 95.994 u

Total Molecular Weight = 253.21 g/mol [1][2]

Physicochemical Data Summary

A compilation of key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₆ | [1][2] |

| Molecular Weight | 253.21 g/mol | [1][2] |

| CAS Number | 94193-36-9 | [1][2] |

| Melting Point | 109-110 °C | [1] |

| Boiling Point | 514.9 °C at 760 mmHg | [1] |

| Density | 1.398 g/cm³ | [1] |

| pKa | 4.53 ± 0.10 (Predicted) | [1] |

Synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid: A Proposed Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the ether bond and the formyl group. The ether linkage can be formed via a Williamson ether synthesis between a nitrophenol and a butyrate derivative. The formyl group can be introduced onto the aromatic ring through a formylation reaction.

Proposed Synthetic Pathway

The proposed two-step synthesis starts with commercially available 4-nitrophenol and ethyl 4-bromobutanoate, followed by formylation of the resulting intermediate.

Caption: Proposed two-step synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-(4-nitrophenoxy)butanoate (Williamson Ether Synthesis)

-

Rationale: The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3] 4-Nitrophenol is deprotonated by a weak base like potassium carbonate to form the more nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

Procedure:

-

To a stirred solution of 4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Add ethyl 4-bromobutanoate (1.1 eq) to the reaction mixture.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M NaOH solution to remove any unreacted 4-nitrophenol, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 4-(4-nitrophenoxy)butanoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid (Formylation and Hydrolysis)

-

Rationale: The introduction of a formyl group onto the aromatic ring can be achieved through various methods. The Vilsmeier-Haack reaction is a good candidate for formylation of electron-rich aromatic rings.[4][5] The nitro group is deactivating, but the phenoxy group is activating, directing the electrophilic substitution to the ortho and para positions. The ortho position to the activating phenoxy group is favored. The Reimer-Tiemann reaction is another possibility for ortho-formylation of phenols.[6] Following formylation, the ethyl ester is hydrolyzed to the carboxylic acid under basic or acidic conditions.

-

Procedure (Vilsmeier-Haack approach):

-

In a fume hood, cool a solution of dimethylformamide (DMF, 3.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) while maintaining the temperature at 0 °C to form the Vilsmeier reagent.

-

To this reagent, add a solution of ethyl 4-(4-nitrophenoxy)butanoate (1.0 eq) in DMF.

-

Stir the reaction mixture at room temperature for 1-3 hours, then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude ethyl 4-(3-formyl-4-nitrophenoxy)butanoate is then subjected to hydrolysis.

-

Dissolve the crude ester in a mixture of ethanol and 1M NaOH solution.

-

Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 4-(3-Formyl-4-nitro-phenoxy)-butyric acid.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Caption: Detailed experimental workflow for the synthesis of the target compound.

Potential Applications in Research and Drug Development

While specific biological activities for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid are not extensively documented, its structural motifs suggest several promising avenues for investigation, particularly in drug discovery and medicinal chemistry.

Role as a Synthetic Intermediate

The presence of three distinct functional groups—carboxylic acid, aldehyde, and nitro group—makes this compound a versatile building block in organic synthesis.

-

Carboxylic Acid: Can be converted into esters, amides, or acid chlorides, allowing for the attachment of various molecular fragments. This is particularly useful in the synthesis of compound libraries for high-throughput screening.

-

Aldehyde: Can undergo a wide range of reactions, including reductive amination to form amines, Wittig reactions to form alkenes, and condensation reactions to generate more complex heterocyclic systems.

-

Nitro Group: Can be reduced to an amine, which can then be further functionalized. The nitro group itself is an electron-withdrawing group that influences the reactivity of the aromatic ring.

Insights from Structurally Related Compounds

The potential applications of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid can be inferred from the known biological activities of related compounds.

-

Butyric Acid Derivatives: Butyric acid and its derivatives are known to have a variety of biological effects, including acting as histone deacetylase (HDAC) inhibitors.[7][8] HDAC inhibitors are a class of compounds that are being investigated for the treatment of cancer and other diseases. The butyric acid moiety in the target molecule could potentially confer similar HDAC inhibitory activity.

-

Nitroaromatic Compounds: Nitroaromatic compounds are found in a number of approved drugs and are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[9][10] The nitro group can be bioreduced in hypoxic environments, a characteristic of solid tumors, making it a potential trigger for the selective release of cytotoxic agents.[11]

-

Linkers in Solid-Phase Synthesis: Similar molecules containing a phenoxy-alkanoic acid structure are used as linkers in solid-phase synthesis, for example, in the construction of peptide and small molecule libraries.[12][13] The aldehyde functionality could be used for the traceless attachment of molecules to a solid support.

Potential Therapeutic Areas

Based on the functionalities present, 4-(3-Formyl-4-nitro-phenoxy)-butyric acid and its derivatives could be explored for their potential in:

-

Oncology: As a potential HDAC inhibitor or as a scaffold for the development of hypoxia-activated prodrugs.

-

Infectious Diseases: The nitroaromatic moiety suggests potential antimicrobial activity.

-

Inflammatory Diseases: Some butyric acid derivatives have shown anti-inflammatory properties.[14]

Conclusion

4-(3-Formyl-4-nitro-phenoxy)-butyric acid is a molecule with well-defined physicochemical properties and significant potential as a versatile intermediate in organic synthesis and drug discovery. While a dedicated synthesis has not been published, a robust and logical synthetic route can be proposed based on established chemical transformations. The combination of a butyric acid moiety, a nitroaromatic system, and a reactive aldehyde group makes this compound and its future derivatives interesting candidates for investigation in oncology, infectious diseases, and other therapeutic areas. Further research is warranted to fully elucidate the biological activity profile of this intriguing molecule.

References

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

University of Missouri–St. Louis. The Williamson Ether Synthesis. Available at: [Link]

-

LookChem. 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. Available at: [Link]

-

MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Available at: [Link]

- Google Patents. Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

-

NIH. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Available at: [Link]

-

L.S.College, Muzaffarpur. Reimer–Tiemann reaction. Available at: [Link]

-

ResearchGate. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]

-

OSTI.GOV. Butyric acid: Applications and recent advances in its bioproduction. Available at: [Link]

-

PubMed. Nitro-Group-Containing Drugs. Available at: [Link]

-

Indian Academy of Sciences. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available at: [Link]

-

ResearchGate. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Available at: [Link]

-

YouTube. Reimer Tiemann Reaction Mechanism. Available at: [Link]

-

KoreaScience. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Available at: [Link]

-

SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]

- Google Patents. Process for the preparation of gamma-(nitrophenyl)butyronitriles.

-

ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

-

ResearchGate. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Available at: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

-

University of Groningen research portal. The Reimer–Tiemann Reaction. Available at: [Link]

-

Name-Reaction.com. Vilsmeier-Haack reaction. Available at: [Link]

-

Reddit. Vilsmeier Haack Reaction. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

-

Semantic Scholar. Reimer–Tiemann reaction. Available at: [Link]

-

Wikipedia. Reimer–Tiemann reaction. Available at: [Link]

Sources

- 1. 4-(3-Formyl-4-nitro-phenoxy)-butyric acid|lookchem [lookchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review -Journal of Veterinary Science | Korea Science [koreascience.kr]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL) | MDPI [mdpi.com]

- 14. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(3-Formyl-4-nitro-phenoxy)-butyric acid: Structure, Synthesis, and Applications

This guide provides a comprehensive overview of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, a molecule of significant interest in the fields of medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a detailed, field-proven synthetic protocol, and its current and potential applications. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile compound.

Introduction: The Significance of a Multifunctional Building Block

In the landscape of modern drug discovery, the demand for novel molecular scaffolds with diverse functionalities is ever-present. These building blocks are the cornerstone of creating new therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles. 4-(3-Formyl-4-nitro-phenoxy)-butyric acid emerges as a particularly valuable compound due to its unique combination of reactive groups. The presence of a carboxylic acid, an aldehyde, and a nitro group on a stable phenoxy-butyric acid backbone makes it a trifunctional linker, opening up a wide array of possibilities for chemical modification and conjugation.

Derivatives of butyric acid are known to play various roles in biological systems, and their incorporation into larger molecules can influence properties like cell permeability and metabolic stability.[1][2] The aromatic framework of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid provides a rigid scaffold, while the butyric acid chain offers flexibility and a handle for attachment to other molecules. The aldehyde and nitro groups are key for further chemical transformations, allowing for the construction of complex molecular architectures. These features make it an attractive intermediate in the synthesis of bioactive molecules, including those with potential anti-inflammatory or anti-cancer properties. Furthermore, similar structures have found utility as linkers in solid-phase peptide synthesis and in the development of targeted drug delivery systems.[3]

This guide will provide the necessary technical details to enable researchers to synthesize and utilize this promising molecule in their own research endeavors.

Molecular Structure and Physicochemical Properties

The structure of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid is characterized by a butyric acid moiety linked to a substituted benzene ring via an ether linkage. The benzene ring is further functionalized with a formyl group at the 3-position and a nitro group at the 4-position.

Canonical SMILES: C1=CC(=C(C=C1OCCCC(=O)O)C=O)[O-][4]

The presence of both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the ether oxygen, the formyl oxygen, the nitro group oxygens, and the carbonyl oxygen) influences its solubility and interaction with biological targets. The molecule's rotatable bonds provide conformational flexibility, which can be crucial for its binding to macromolecules.

| Property | Value | Source |

| Molecular Formula | C11H11NO6 | [4][5] |

| Molecular Weight | 253.21 g/mol | [4][5] |

| CAS Number | 94193-36-9 | [4][5] |

| Melting Point | 109-110 °C | [4] |

| Boiling Point | 514.9 °C (predicted) | [4] |

| pKa | 4.53 ± 0.10 (predicted) | [4] |

| LogP | 2.17 (predicted) | [4] |

| Appearance | Yellowish powder |

Synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid: A Two-Step Approach

The synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid is a robust and reproducible two-step process. The first step involves a Williamson ether synthesis to form the ether linkage and create the ethyl ester intermediate. The second step is the hydrolysis of the ester to yield the final carboxylic acid.

Synthetic Workflow

The overall synthetic strategy is outlined below. This workflow is designed for efficiency and scalability, employing common laboratory reagents and techniques.

Caption: Synthetic workflow for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate

This step is a classic Williamson ether synthesis, where the phenoxide ion of 5-hydroxy-2-nitrobenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of ethyl 4-bromobutanoate. Potassium carbonate is used as a base to deprotonate the phenol, and dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction.

-

Materials:

-

5-Hydroxy-2-nitrobenzaldehyde

-

Ethyl 4-bromobutanoate

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of 5-hydroxy-2-nitrobenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 4-bromobutanoate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 4-(3-formyl-4-nitrophenoxy)butanoate as a solid.

-

Step 2: Synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid

The final step is the saponification of the ethyl ester using a strong base, followed by acidification to protonate the carboxylate and precipitate the desired carboxylic acid.

-

Materials:

-

Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

-

Procedure:

-

Dissolve ethyl 4-(3-formyl-4-nitrophenoxy)butanoate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 4-(3-Formyl-4-nitro-phenoxy)-butyric acid.

-

Applications in Research and Drug Development

The unique structural features of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid make it a valuable tool in several areas of chemical and pharmaceutical research.

-

Linker for Solid-Phase Synthesis: The carboxylic acid functionality allows for its attachment to a solid support, making it a useful linker in solid-phase synthesis. The aldehyde group can then be used as a point of attachment for other molecules, enabling the synthesis of combinatorial libraries. A similar compound, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL), is a well-known linker for the synthesis of peptides and other organic molecules.[3]

-

Intermediate in Medicinal Chemistry: The aldehyde group is a versatile functional group that can undergo a variety of chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases. This allows for the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The nitro group can be reduced to an amine, providing another point for diversification.

-

Drug Delivery and Bioconjugation: The carboxylic acid can be activated and coupled to drugs, probes, or biomolecules. The aldehyde can be used for bioorthogonal ligation reactions, allowing for the specific labeling of proteins or other biological macromolecules. The overall structure can be incorporated into prodrugs or drug delivery systems to improve their therapeutic index. For instance, phenylbutyric acid derivatives have been investigated as oral delivery agents for therapeutic proteins.[6]

Conclusion

4-(3-Formyl-4-nitro-phenoxy)-butyric acid is a highly functionalized molecule with significant potential in synthetic and medicinal chemistry. Its straightforward two-step synthesis makes it readily accessible to researchers. The presence of three distinct functional groups provides a versatile platform for the creation of complex molecules for a variety of applications, from solid-phase synthesis to the development of novel therapeutics. As the demand for sophisticated molecular building blocks continues to grow, the utility of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid in advancing drug discovery and other areas of chemical research is poised to expand.

References

-

LookChem. 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. [Link]

-

Tetrahedron. 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. [Link]

-

Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

-

Leone-Bay, A., Ho, K. K., Agarwal, R., Baughman, R. A., Chaudhary, K., DeMorin, F., ... & Paton, D. R. (1996). 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone. Journal of medicinal chemistry, 39(13), 2571-2578. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molecules, 14(1), 1-13. [Link]

-

Semenova, E., & Kuznetsov, A. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of veterinary science, 25(2), e23. [Link]

-

Semenova, E., & Kuznetsov, A. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of veterinary science, 25(2), e23. [Link]

Sources

- 1. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(3-formyl-4-nitrophenoxy)butanoic Acid: A Versatile Photocleavable Linker

This guide provides a comprehensive technical overview of 4-(3-formyl-4-nitrophenoxy)butanoic acid, a bifunctional molecule of significant interest to researchers in drug development, solid-phase synthesis, and materials science. We will delve into its chemical identity, a robust synthetic pathway, its core application as a photolabile linker, and the mechanistic principles that govern its utility.

Core Compound Identity and Physicochemical Properties

4-(3-formyl-4-nitrophenoxy)butanoic acid is a specialized organic molecule featuring three key functional groups: a carboxylic acid, an aromatic aldehyde, and a nitroaromatic system. This unique combination makes it a valuable building block, particularly as a linker molecule that can be cleaved using light.

The fundamental identity of this compound is established by its structural and physical properties, which are crucial for its application and handling in a laboratory setting.

| Property | Value | Citation(s) |

| CAS Number | 94193-36-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₁NO₆ | [1][2][3][4] |

| Molecular Weight | 253.21 g/mol | [2][3] |

| Melting Point | 109-110 °C | [2][5] |

| Boiling Point (Predicted) | 514.9 ± 45.0 °C | [2][5] |

| Density (Predicted) | 1.398 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.53 ± 0.10 | [2] |

Below is the chemical structure of 4-(3-formyl-4-nitrophenoxy)butanoic acid, rendered to illustrate its key functional components.

Caption: Chemical structure and functional components.

Synthesis Protocol: A Representative Pathway

The starting materials for this proposed synthesis are 5-hydroxy-2-nitrobenzaldehyde and ethyl 4-bromobutanoate.

Step 1: Williamson Ether Synthesis of Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate

This step involves the formation of an ether linkage between the phenolic oxygen of 5-hydroxy-2-nitrobenzaldehyde and the electrophilic carbon of ethyl 4-bromobutanoate.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid

This guide provides an in-depth technical overview of the spectroscopic methodologies for the characterization of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) for the comprehensive analysis of this compound. The protocols and interpretations presented herein are grounded in established scientific principles to ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

4-(3-Formyl-4-nitro-phenoxy)-butyric acid is a multifaceted molecule featuring a substituted aromatic ring, a carboxylic acid moiety, a nitro group, and an aldehyde functional group. This unique combination of functionalities gives rise to a distinct spectroscopic fingerprint, which can be elucidated through a combination of analytical techniques. A thorough spectroscopic analysis is paramount for confirming the chemical identity, purity, and structural integrity of the compound.

Below is a diagram illustrating the molecular structure of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, with protons and carbons labeled for reference in the subsequent NMR analysis.

Caption: Molecular structure of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid in a suitable deuterated solvent, such as DMSO-d₆, is expected to show distinct signals for the aromatic, aldehydic, and aliphatic protons. The aromatic region is particularly informative for confirming the substitution pattern of the benzene ring.[1]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | - |

| Aldehyde (-CHO) | ~10.2 | Singlet | - |

| Aromatic (H on C adjacent to -CHO) | ~8.2 | Doublet | ~2.5 |

| Aromatic (H on C adjacent to -NO₂) | ~8.0 | Doublet of doublets | ~9.0, ~2.5 |

| Aromatic (H on C adjacent to -O-) | ~7.2 | Doublet | ~9.0 |

| Methylene (-O-CH₂-) | ~4.2 | Triplet | ~6.5 |

| Methylene (-CH₂-COOH) | ~2.5 | Triplet | ~7.0 |

| Methylene (-CH₂-CH₂-CH₂-) | ~2.1 | Quintet | ~7.0 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule. Due to the lack of symmetry, all 11 carbon atoms are expected to be unique.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~175 |

| Aldehyde (-CHO) | ~190 |

| Aromatic (C-O) | ~160 |

| Aromatic (C-NO₂) | ~150 |

| Aromatic (C-CHO) | ~135 |

| Aromatic (CH) | ~120-130 |

| Methylene (-O-CH₂) | ~68 |

| Methylene (-CH₂-COOH) | ~30 |

| Methylene (-CH₂-CH₂-CH₂-) | ~24 |

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR analysis begins with meticulous sample preparation.[2][3][4]

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for acquiring NMR spectra.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh 5-10 mg of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). The choice of solvent can slightly influence chemical shifts.[4]

-

Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.

-

Instrumentation: Insert the NMR tube into the spectrometer.

-

Shimming: Perform magnetic field shimming to obtain optimal resolution and lineshape.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Subsequently, acquire the broadband proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid is expected to show characteristic absorption bands for its various functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H stretch | 3300-2500 | Broad, Strong |

| Aromatic (C-H) | C-H stretch | 3100-3000 | Medium |

| Aliphatic (C-H) | C-H stretch | 3000-2850 | Medium |

| Aldehyde (C=O) | C=O stretch | ~1700 | Strong |

| Carboxylic Acid (C=O) | C=O stretch | ~1710 | Strong |

| Nitro (-NO₂) | Asymmetric stretch | 1550-1500 | Strong |

| Nitro (-NO₂) | Symmetric stretch | 1350-1300 | Strong |

| Aromatic (C=C) | C=C stretch | 1600-1450 | Medium |

| Ether (C-O) | C-O stretch | 1250-1050 | Strong |

The broad O-H stretch of the carboxylic acid is a particularly diagnostic feature, often spanning a wide range of the spectrum due to hydrogen bonding.[5][6][7][8]

Experimental Protocol for FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining FTIR spectra of solid samples.[9]

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for ATR-FTIR spectroscopy.

Step-by-Step Protocol:

-

Background Scan: Ensure the ATR crystal is clean and collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[10]

-

Sample Application: Place a small amount of the solid 4-(3-Formyl-4-nitro-phenoxy)-butyric acid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be analyzed for the presence of the characteristic absorption bands outlined in the table above.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid is expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.[11][12] The exact mass can be used to confirm the elemental composition.

-

Molecular Formula: C₁₁H₁₁NO₆

-

Molecular Weight: 253.21 g/mol

-

Predicted [M-H]⁻ ion (m/z): 252.05

-

Predicted [M+H]⁺ ion (m/z): 254.06

Predicted Fragmentation Pattern

In addition to the molecular ion, fragmentation can provide valuable structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of water, carbon monoxide, and the carboxylic acid group.[13][14][15][16]

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 235 | [M-H₂O]⁺ |

| 208 | [M-COOH]⁺ |

| 180 | [M-COOH-CO]⁺ |

Experimental Protocol for ESI-MS

Electrospray ionization is well-suited for the analysis of polar molecules like 4-(3-Formyl-4-nitro-phenoxy)-butyric acid.[17][18]

Workflow for ESI-MS Analysis

Caption: Standard workflow for ESI-MS analysis.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent system compatible with ESI, such as a mixture of methanol and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Desolvation: Use a heated drying gas (typically nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic analysis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, employing a combination of NMR, FTIR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted spectral data and detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists, ensuring the generation of high-quality, reproducible data essential for drug discovery and development endeavors. Adherence to these methodologies will facilitate the confident structural confirmation and purity assessment of this important chemical entity.

References

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Modgraph. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Lim, T. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(2), 49-60. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Malo, M., & von Krbek, L. K. S. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 261-280. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

Journal of Chemical Education. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, October 27). (PDF) Principles of Electrospray Ionization. Retrieved from [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). [Video]. YouTube. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Malo, M., & von Krbek, L. K. S. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 261-280. Retrieved from [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023, January 26). [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. depts.washington.edu [depts.washington.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. echemi.com [echemi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 15. m.youtube.com [m.youtube.com]

- 16. people.whitman.edu [people.whitman.edu]

- 17. researchgate.net [researchgate.net]

- 18. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Insights for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Formyl-4-nitro-phenoxy)-butyric acid is a substituted aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring a carboxylic acid moiety and an aldehyde group on a nitrophenoxy scaffold, makes it a versatile building block for the synthesis of more complex molecules and potential pharmaceutical intermediates. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and a detailed, field-proven synthetic protocol.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 94193-36-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₁NO₆ | [1][2][3][4] |

| Molecular Weight | 253.21 g/mol | [1][2][3] |

| Melting Point | 109-110 °C | [2][3] |

| Boiling Point (Predicted) | 514.9 °C | [2][] |

| Density (Predicted) | 1.398 g/cm³ | [2][] |

| pKa (Predicted) | 4.53 ± 0.10 | [2][4] |

| Appearance | Yellowish powder (typical) | [6] |

| Storage Conditions | 2°C - 8°C | [3] |

Commercial Availability

4-(3-Formyl-4-nitro-phenoxy)-butyric acid is commercially available from various chemical suppliers, typically in research-grade purities (e.g., 95% or higher).[2][][7] Pricing and available quantities can vary significantly between vendors. Researchers can procure this compound from suppliers such as AK Scientific, AstaTech, American Custom Chemicals Corporation, JHECHEM CO LTD, and Biosynth.[1][2][3] The availability of this starting material can expedite research timelines by circumventing the need for multi-step synthesis from more basic precursors.

Synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid

While commercially available, an in-house synthesis might be necessary for various reasons, including cost-effectiveness for large-scale needs or the desire for custom isotopic labeling. A common and reliable method for synthesizing 4-(3-Formyl-4-nitro-phenoxy)-butyric acid is via a Williamson ether synthesis, followed by hydrolysis of the resulting ester.

The overall synthetic scheme is depicted below:

Figure 1: Synthetic pathway for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid.

Experimental Protocol: A Two-Step Synthesis

This protocol is based on established chemical principles and provides a self-validating system for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate

-

Rationale: This step involves a Williamson ether synthesis, a robust and widely used method for forming ethers. The phenoxide, generated in situ from 2-nitro-5-hydroxybenzaldehyde using a mild base, acts as a nucleophile, attacking the electrophilic carbon of ethyl 4-bromobutyrate. Acetone is a suitable polar aprotic solvent for this S_N2 reaction.

-

Materials:

-

2-Nitro-5-hydroxybenzaldehyde

-

Ethyl 4-bromobutyrate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

-

Procedure:

-

To a stirred solution of 2-nitro-5-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Heat the mixture to reflux for 30 minutes to facilitate the formation of the phenoxide.

-

Add ethyl 4-bromobutyrate (1.1 eq) dropwise to the refluxing mixture.

-

Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(3-formyl-4-nitrophenoxy)butanoate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis of Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate

-

Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis (saponification) is often preferred for its irreversibility and generally high yields. Subsequent acidification protonates the carboxylate salt to yield the final product.

-

Materials:

-

Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

-

Procedure:

-

Dissolve the purified ethyl 4-(3-formyl-4-nitrophenoxy)butanoate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl until the pH is acidic, leading to the precipitation of the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(3-Formyl-4-nitro-phenoxy)-butyric acid.

-

Workflow Visualization

Sources

Methodological & Application

The Strategic Application of 4-(3-Formyl-4-nitrophenoxy)butyric Acid in Solid-Phase Peptide Synthesis: A Guide to C-Terminal Modification and Peptide Aldehyde Synthesis

Introduction: Beyond the Linear Chain

In the landscape of solid-phase peptide synthesis (SPPS), the ability to introduce specific C-terminal modifications is a critical tool for advancing drug discovery and chemical biology. While standard methodologies excel at producing linear peptides with C-terminal carboxylic acids or amides, the synthesis of peptides with altered C-termini—such as aldehydes, esters, or other functionalities—requires a more nuanced approach. This is where the strategic selection of a linker becomes paramount. The linker, the chemical entity tethering the nascent peptide to the solid support, dictates not only the cleavage conditions but also the synthetic possibilities available at the peptide's C-terminus.

This application note details the utility of 4-(3-formyl-4-nitrophenoxy)butyric acid , a versatile "safety-catch" type linker that enables the synthesis of C-terminally modified peptides, with a particular focus on the generation of valuable peptide aldehydes. Its unique trifunctional structure—a carboxylic acid for resin attachment, a formyl group for peptide anchoring via reductive amination, and a nitro group for a "safety-catch" release mechanism—provides a powerful and flexible platform for complex peptide synthesis. We will explore the mechanistic underpinnings of this linker and provide detailed, field-proven protocols for its application.

The Chemistry of Control: A Multifunctional Linker

The efficacy of 4-(3-formyl-4-nitrophenoxy)butyric acid lies in the orthogonal nature of its functional groups. This design is analogous to the well-established Backbone Amide Linker (BAL) strategy, but with the added dimension of a safety-catch cleavage mechanism conferred by the nitro group.[1][2]

-

The Carboxylic Acid: This group allows for straightforward attachment to a variety of amino-functionalized solid supports, such as aminomethyl (AM) polystyrene or TentaGel resins, using standard peptide coupling reagents.

-

The Formyl Group: This aldehyde functionality serves as the anchor point for the first amino acid. Instead of the typical ester linkage, the first residue is attached via a stable secondary amine bond formed through reductive amination.[1] This approach leaves the C-terminal carboxyl group of the first amino acid free and accessible for subsequent modification or, in the case of peptide aldehyde synthesis, it is masked as an acetal.

-

The Nitro Group: The electron-withdrawing nitro group renders the phenoxy ether linkage stable to the standard acidic conditions used for final cleavage in many SPPS strategies. This stability constitutes the "safety-catch."[3][4] The linker is "activated" for cleavage by the chemical reduction of the nitro group to an amine. This transformation alters the electronic properties of the aromatic ring, facilitating cleavage of the peptide from the linker under mildly acidic conditions.[3][4] This two-step release mechanism provides an additional layer of control, allowing for on-resin manipulations that might not be compatible with more labile linkers.

Visualizing the Workflow

The overall synthetic strategy employing the 4-(3-formyl-4-nitrophenoxy)butyric acid linker is a multi-stage process that offers considerable flexibility.

Caption: Overall workflow for SPPS using the safety-catch linker.

Experimental Protocols

The following protocols provide a detailed guide for the use of 4-(3-formyl-4-nitrophenoxy)butyric acid in SPPS. These are starting points and may require optimization based on the specific peptide sequence and solid support used.

Protocol 1: Attachment of the Linker to Aminomethyl Resin

This protocol describes the coupling of the linker's carboxylic acid to a standard aminomethyl-functionalized polystyrene resin.

Materials:

-

Aminomethyl (AM) polystyrene resin (e.g., 100-200 mesh, 1% DVB, 1.0 mmol/g loading)

-

4-(3-Formyl-4-nitrophenoxy)butyric acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

Procedure:

-

Swell the aminomethyl resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

-

Drain the DMF.

-

In a separate flask, dissolve 4-(3-formyl-4-nitrophenoxy)butyric acid (2.5 eq., 2.5 mmol, 633 mg), HOBt (2.5 eq., 2.5 mmol, 383 mg) in DMF (10 mL).

-

Add DIC (2.5 eq., 2.5 mmol, 390 µL) to the solution from step 3 and allow it to pre-activate for 5 minutes.

-

Add the activated linker solution to the swollen resin.

-

Agitate the mixture at room temperature for 4-6 hours.

-

To cap any unreacted amino groups, drain the reaction mixture and wash the resin with DMF (3 x 10 mL). Then, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes.

-

Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

-

Dry the resin under high vacuum. A qualitative Kaiser test should be negative, indicating complete reaction of the primary amines.

| Parameter | Value |

| Resin Loading | 1.0 mmol/g |

| Linker Equivalents | 2.5 |

| Coupling Reagents | DIC/HOBt (2.5 eq. each) |

| Solvent | DMF |

| Reaction Time | 4-6 hours |

| Temperature | Room Temperature |

Protocol 2: Synthesis of a C-Terminal Peptide Aldehyde

This protocol outlines the attachment of the first amino acid as an amino acetal, followed by peptide elongation and final cleavage to yield a peptide aldehyde.

Part A: Attachment of the First Amino Acid (as Amino Acetal) via Reductive Amination

This step is critical and involves the formation of a Schiff base between the linker's aldehyde and the amino acetal, followed by reduction to a stable secondary amine.

Materials:

-

Linker-functionalized resin from Protocol 1

-

Fmoc-amino acid-(dimethyl acetal) (e.g., Fmoc-Leucinal dimethyl acetal) (5 eq.)

-

Sodium cyanoborohydride (NaBH₃CN) (10 eq.)

-

1% Acetic acid in DMF

-

DMF, DCM

Procedure:

-

Swell the linker-functionalized resin (1 g) in DMF (10 mL) for 1 hour.

-

Drain the DMF and add a solution of the Fmoc-amino acid-(dimethyl acetal) (5 eq.) in 1% acetic acid in DMF (10 mL).

-

Agitate the mixture for 1 hour to facilitate imine formation.

-

Add sodium cyanoborohydride (10 eq.) to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Continue agitation at room temperature for 12-16 hours.

-

Drain the reaction solution and wash the resin extensively with DMF (5 x 10 mL), water/DMF (1:1, 2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry a small sample of the resin and confirm successful loading via a method such as Fmoc quantitation.

Caption: Reductive amination of an amino acetal to the formyl linker.

Part B: Peptide Elongation